The Role of Fenoxycarb-13C6 in Modern Research: An In-depth Technical Guide
The Role of Fenoxycarb-13C6 in Modern Research: An In-depth Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of Isotopically Labeled Fenoxycarb
This technical guide delves into the critical function of Fenoxycarb-13C6 in contemporary research, providing a detailed resource for professionals in the fields of analytical chemistry, environmental science, and metabolic studies. Fenoxycarb-13C6, the isotopically labeled form of the insect growth regulator Fenoxycarb, serves as an indispensable tool for ensuring accuracy and precision in the quantification of its unlabeled counterpart and for elucidating its metabolic fate.
Core Function: An Internal Standard for Precise Quantification
In analytical research, particularly in studies involving complex matrices such as food, soil, and water, the primary function of Fenoxycarb-13C6 is to act as an internal standard for chromatography-mass spectrometry (MS) techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis.
By introducing a known quantity of Fenoxycarb-13C6 into a sample prior to preparation and analysis, researchers can effectively compensate for variations that may occur during the experimental workflow. These variations can include sample loss during extraction and cleanup, matrix effects that suppress or enhance the analyte signal, and fluctuations in instrument performance. Because Fenoxycarb-13C6 is chemically identical to Fenoxycarb, it behaves similarly throughout the analytical process. However, its increased mass due to the six Carbon-13 isotopes allows it to be distinguished from the native analyte by the mass spectrometer. This enables the calculation of a response ratio between the analyte and the internal standard, leading to more accurate and reliable quantification.
| Property | Value | Source |
| Chemical Formula | C₁₁¹³C₆H₁₉NO₄ | |
| Molecular Weight | 307.34 g/mol | PubChem |
| Isotopic Enrichment | ≥99% ¹³C | Supplier Data |
| Chemical Purity | ≥98% | Supplier Data |
| Appearance | White to off-white solid | |
| Solubility in Water | 6 mg/L at 20°C (for unlabeled) | PubChem |
Key Research Applications
The use of Fenoxycarb-13C6 is paramount in several key areas of research:
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Environmental Monitoring: To accurately quantify Fenoxycarb residues in environmental samples such as soil, water, and sediment, helping to assess its environmental fate and potential impact.
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Food Safety and Residue Analysis: For the precise measurement of Fenoxycarb residues in agricultural products to ensure compliance with regulatory limits.
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Metabolic Studies: To trace the metabolic pathways of Fenoxycarb in organisms, identifying and quantifying its metabolites to understand its biotransformation and toxicokinetics.
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Toxicology Research: In studies investigating the toxic effects of Fenoxycarb, Fenoxycarb-13C6 allows for accurate dose-response assessments.
Experimental Protocols
A typical workflow for the analysis of Fenoxycarb in a food matrix using Fenoxycarb-13C6 as an internal standard involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.
Sample Preparation (QuEChERS Method for Fruit Matrix)
This protocol is a general guideline and may require optimization for specific fruit types.
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Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender and homogenize until a uniform consistency is achieved.
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Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known volume of Fenoxycarb-13C6 standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
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Extraction:
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Add 10 mL of acetonitrile to the centrifuge tube.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Cap the tube tightly and shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for high-sugar matrices, 150 mg C18).
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Vortex for 30 seconds.
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Centrifuge at ≥3000 x g for 5 minutes.
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Final Extract Preparation:
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Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.
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LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific instrument and application.
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
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Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
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Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute Fenoxycarb.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fenoxycarb | 302.1 | 88.0 | 116.2 |
| Fenoxycarb-13C6 | 308.1 | 94.0 | 122.2 |
Note: The specific product ions for Fenoxycarb-13C6 will be shifted by +6 Da from the unlabeled compound, assuming the fragmentation does not involve the loss of the labeled carbon atoms. These transitions should be empirically determined and optimized.
Visualizing Key Pathways and Workflows
To further elucidate the role and context of Fenoxycarb-13C6 in research, the following diagrams illustrate the analytical workflow, Fenoxycarb's mode of action, and its potential metabolic fate.
Caption: Workflow for Fenoxycarb analysis using Fenoxycarb-13C6 as an internal standard.
Caption: Simplified signaling pathway of Fenoxycarb as a juvenile hormone (JH) agonist in insects.
Caption: Conceptual metabolic and degradation pathways of Fenoxycarb.
Conclusion
Fenoxycarb-13C6 is an essential tool for researchers requiring high-quality, reliable data on the presence and behavior of Fenoxycarb in various matrices. Its application as an internal standard in LC-MS/MS methods significantly enhances the accuracy and precision of quantification, which is crucial for regulatory compliance, environmental assessment, and toxicological studies. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling them to implement robust and effective analytical strategies.
